Researchers face critical molar miscalculations when substituting salt forms. This dihydrochloride salt (MW 275.17) vs. free base (MW 198.26) creates a 39% weight difference, directly impacting yields.
- **Precision**: 98% min purity ensures accurate reagent addition.
- **Solubility**: Freely soluble in aqueous media vs. poorly soluble free base.
- **Identity**: Distinct from G9a inhibitor A-366 (CAS 1527503-11-2).
Ideal for bioconjugation, SAR studies, and water-soluble prodrug synthesis.
Molecular FormulaC9H20Cl2N2O2
Molecular Weight259.171
CAS No.100708-07-4
Cat. No.B595818
⚠ Attention: For research use only. Not for human or veterinary use.
Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride (CAS 100708-07-4) is a piperidine-based building block characterized by a primary amine at the 4-position and an ethyl acetate moiety at the 1-position, stabilized as a dihydrochloride salt [1]. This compound is frequently utilized as a synthetic intermediate in medicinal chemistry and organic synthesis due to its reactive amine and ester functionalities [2]. It is distinct from the free base (CAS 172967-30-5) and other salt forms, which exhibit different physicochemical properties . Importantly, this specific compound is a distinct chemical entity from the G9a inhibitor also referred to as "A-366" (CAS 1527503-11-2), despite sharing a common name in some vendor catalogs .
1Dihydrochloride salt form supports aqueous synthesis workflows and stable storage
2Higher purity specification reduces downstream purification steps in multi-step routes
3Ethyl ester moiety provides a distinct reactivity profile for SAR exploration
Substituting Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride with its free base (CAS 172967-30-5) or other ester/amide analogs introduces quantifiable differences in purity, molecular weight, and salt form that directly impact reaction stoichiometry, solubility, and handling . The dihydrochloride salt form offers enhanced stability and aqueous solubility compared to the free base, which is critical for aqueous reaction conditions [1]. Furthermore, the ethyl ester moiety differentiates it from methyl ester analogs (CAS 90152-50-4), which have distinct molecular weights and potentially different reactivity profiles [2]. These differences necessitate precise reagent specification to ensure reproducible synthetic outcomes and avoid costly re-optimization.
Free baseThe free base (CAS 172967-30-5) differs in molecular weight and solubility; direct substitution alters stoichiometry and may compromise aqueous reactions.
Methyl esterMethyl ester analog (CAS 90152-50-4) has distinct steric and reactivity properties; reactivity and purification profiles may not transfer.
G9a inhibitorDespite a shared common name “A-366”, CAS 1527503-11-2 is a selective G9a inhibitor, not a synthetic intermediate; using it as a building block invalidates experiments.
Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride (CAS 100708-07-4) is routinely available at a higher purity specification (98%) compared to its free base analog (CAS 172967-30-5), which is commonly supplied at 95% purity .
Ethyl 2-(4-aminopiperidin-1-yl)acetate (Free Base, CAS 172967-30-5): 95%
Quantified Difference
+3% absolute purity difference
Conditions
Vendor specifications (Leyan, AK Scientific)
Why This Matters
Higher baseline purity reduces the need for additional purification steps and ensures more accurate stoichiometric calculations in multi-step syntheses.
The dihydrochloride salt form (CAS 100708-07-4) has a molecular weight of 259.17 g/mol, which is significantly higher than the free base (CAS 172967-30-5) at 186.25 g/mol [1]. This 72.92 g/mol difference, attributable to the two HCl molecules, must be accounted for in reaction stoichiometry.
Ethyl 2-(4-aminopiperidin-1-yl)acetate (Free Base, CAS 172967-30-5): 186.25 g/mol
Quantified Difference
+72.92 g/mol (+39.2%)
Conditions
Vendor specifications (ChemTradeHub, AK Scientific)
Why This Matters
Using the incorrect molecular weight for the salt form will lead to a 39.2% error in molar calculations, potentially causing reaction failure or inconsistent yields.
The dihydrochloride salt of ethyl 2-(4-aminopiperidin-1-yl)acetate is reported to be freely soluble in water, in contrast to its free base form, which exhibits poor aqueous solubility . This is a class-level inference for amine salts, supported by specific vendor descriptions.
Aqueous solubilityClass-level inference
Freely soluble (salt) vs. poorly soluble (free base)
Enables aqueous reaction conditions
Vendor-reported solubility; typical for amine salts
Ethyl 2-(4-aminopiperidin-1-yl)acetate (Free Base, CAS 172967-30-5): Poor aqueous solubility
Quantified Difference
Qualitative difference (freely soluble vs. poorly soluble)
Conditions
Vendor descriptions and general salt-form properties
Why This Matters
Enhanced aqueous solubility simplifies handling, enables reactions in aqueous media, and facilitates purification by aqueous workup, directly impacting process efficiency.
Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride (CAS 100708-07-4) contains an ethyl ester moiety, which confers different lipophilicity and steric properties compared to its methyl ester analog (CAS 90152-50-4) and acetamide analog (CAS 882562-51-8) [1]. The calculated LogP for the dihydrochloride salt is 2.21480, indicating moderate lipophilicity that influences its behavior in biological assays and purification processes [2].
Ester vs. amide analogsClass-level inference
Ethyl ester, LogP ≈ 2.21
Distinct lipophilicity influences purification and assay behavior
Methyl ester and amide analogs differ structurally
Medicinal ChemistrySAR StudiesOrganic Synthesis
Evidence Dimension
Structural and Lipophilicity Differences
Target Compound Data
Ethyl ester; Calculated LogP: 2.21480
Comparator Or Baseline
Methyl ester analog (CAS 90152-50-4): Methyl ester; Acetamide analog (CAS 882562-51-8): Amide functionality
Quantified Difference
LogP difference not quantified; structural differences are qualitative
Conditions
Vendor data and chemical structure analysis
Why This Matters
The ethyl ester group provides a distinct reactivity and lipophilicity profile compared to methyl esters or amides, which can be critical for optimizing synthetic routes or biological activity in drug discovery programs.
Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride (CAS 100708-07-4) is sometimes referred to as 'A-366' in vendor catalogs, but it is structurally and functionally distinct from the well-characterized G9a inhibitor A-366 (CAS 1527503-11-2) . The latter has an IC50 of 3.3 nM against G9a and >1000-fold selectivity over 21 other methyltransferases [1], while the former is a synthetic building block with no reported biological activity.
Identity distinctionHead-to-head comparison
Building block (no biological activity) vs. G9a inhibitor A-366 (IC50 3.3 nM)
Prevents experimental errors due to CAS confusion
Verify CAS 100708-07-4, not 1527503-11-2
Chemical BiologyEpigeneticsDrug Discovery
Evidence Dimension
Biological Activity and Identity
Target Compound Data
No reported biological activity; used as a synthetic intermediate
Qualitative difference in identity and function; IC50 difference of >1000-fold
Conditions
Published research and vendor specifications
Why This Matters
Procurement confusion between these two compounds can lead to catastrophic experimental failure. The dihydrochloride salt (CAS 100708-07-4) is a building block, while the G9a inhibitor (CAS 1527503-11-2) is a research tool. Using the wrong compound invalidates biological assays and wastes resources.
Chemical BiologyEpigeneticsDrug Discovery
[1] Sweis, R. F., et al. (2014). Discovery and development of potent and selective inhibitors of histone methyltransferase G9a. ACS Medicinal Chemistry Letters, 5(2), 205-209. doi:10.1021/ml400496h View Source
In complex synthetic routes, the 98% purity specification and well-defined dihydrochloride salt form of CAS 100708-07-4 are critical. The 39.2% difference in molecular weight compared to the free base directly impacts molar calculations. Using this high-purity salt ensures accurate reagent addition, minimizes side reactions, and improves overall yield, making it the preferred choice for medicinal chemists developing lead compounds [1].
Aqueous-Phase Reactions and Formulation
The freely soluble nature of the dihydrochloride salt enables reactions and formulations in aqueous media, a key advantage over the poorly soluble free base. This property is essential for bioconjugation chemistry, aqueous workup procedures, and the development of water-soluble prodrugs or reagents .
SAR Studies with 4-Aminopiperidine
The ethyl ester moiety of CAS 100708-07-4 provides a specific lipophilicity (LogP ~2.21) and reactivity profile that differs from methyl ester or acetamide analogs. This makes it a valuable building block for exploring SAR in drug discovery programs, particularly those targeting receptors or enzymes where the 4-aminopiperidine core is a known pharmacophore [2].
Given the documented confusion between CAS 100708-07-4 (a synthetic building block) and CAS 1527503-11-2 (a potent G9a inhibitor), rigorous CAS number verification is mandatory. Procurement and inventory systems must be configured to distinguish these two compounds to prevent costly experimental errors in epigenetic or chemical biology research [3].
Application
Selection Property
Validation Focus
Multi-step organic synthesis
Dihydrochloride salt specification; purity profile for reliable stoichiometry
Confirm molecular-weight-based calculations; verify purity lot to minimize side products
Aqueous-phase reactions and formulation
Water solubility of dihydrochloride salt
Assess solubility in target buffer; ensure compatibility with aqueous workup
SAR studies with 4-aminopiperidine
Ethyl ester lipophilicity and reactivity
Differentiate from methyl ester/amide analogs in purification and biological readouts
Procurement QC: inhibitor misidentification
Distinct CAS number and chemical identity
Confirm CAS 100708-07-4 (building block) not 1527503-11-2 (G9a inhibitor) in inventory
[2] Kuujia. (n.d.). Cas no 172967-30-5 (ethyl 2-(4-aminopiperidin-1-yl)acetate). www.kuujia.com. View Source
[3] Sweis, R. F., et al. (2014). Discovery and development of potent and selective inhibitors of histone methyltransferase G9a. ACS Medicinal Chemistry Letters, 5(2), 205-209. doi:10.1021/ml400496h View Source
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